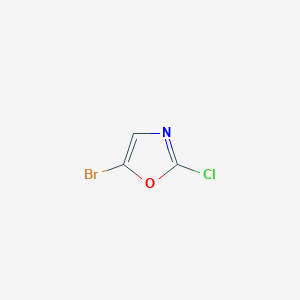

5-Bromo-2-chlorooxazole

Description

Significance of the Oxazole (B20620) Heterocyclic Ring System in Chemical Synthesis

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in the architecture of a vast array of organic molecules. numberanalytics.comd-nb.info Its unique electronic and structural properties make it a vital scaffold in medicinal chemistry, agrochemicals, and materials science. numberanalytics.come-bookshelf.de The oxazole nucleus is a key structural motif found in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. numberanalytics.comd-nb.infotandfonline.com

In chemical synthesis, the oxazole ring is more than just a passive component; its aromatic nature and specific reactivity patterns allow it to serve as a versatile building block. e-bookshelf.denih.gov The nitrogen atom in the ring is generally considered the most active site for halogen bonding. rsc.orgrsc.org The ring can participate in various chemical transformations, including electrophilic and nucleophilic substitution reactions, which enables chemists to construct complex molecular frameworks. numberanalytics.com Methodologies like the van Leusen oxazole synthesis provide efficient routes to create substituted oxazoles from simpler precursors. nih.govijpsonline.com This synthetic accessibility, combined with the stability of the ring system, solidifies the oxazole moiety as a privileged structure in the development of novel functional molecules. e-bookshelf.deijpsonline.com

Overview of Halogenated Oxazole Derivatives: A Research Landscape

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the oxazole core dramatically expands its synthetic utility, creating a class of highly valuable intermediates known as halogenated oxazoles. These derivatives serve as versatile building blocks, primarily due to the ability of the halogen atoms to function as leaving groups in cross-coupling reactions. sci-hub.se The position of the halogen on the oxazole ring dictates its reactivity, with substitution at the C2 position being particularly common for nucleophilic substitution. tandfonline.com

The research landscape is populated with numerous examples of bromo- and chloro-oxazoles that are instrumental in modern organic synthesis. For instance, bromooxazoles are frequently employed in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds and the construction of complex biaryl structures. sci-hub.seresearchgate.net The regiocontrolled synthesis of specific isomers, like 2-bromooxazoles, 4-bromooxazoles, and 5-bromooxazoles, has been a subject of extensive research, as each isomer provides a unique vector for molecular elaboration. sci-hub.se Similarly, chlorooxazoles, such as ethyl 2-chlorooxazole-4-carboxylate, have been developed as versatile intermediates for creating polysubstituted oxazole systems. researchgate.netresearchgate.net

The strategic placement of different halogens on the same oxazole ring can allow for selective, stepwise reactions, further enhancing their role as multipurpose synthetic platforms. This ability to precisely control chemical modifications makes halogenated oxazoles indispensable tools for constructing libraries of compounds for drug discovery and materials science research. sci-hub.seyork.ac.uk

Table 1: Examples of Halogenated Oxazole Building Blocks and Their Applications

| Compound Name | Structure | Key Application(s) |

| 5-Bromo-2-phenyloxazole | Utilized in lithiation-bromination sequences for creating building blocks. sci-hub.se | |

| 2-Bromo-5-phenyloxazole | Prepared via methods involving halogen-dance rearrangements. sci-hub.se | |

| Ethyl 2-chlorooxazole-4-carboxylate | A versatile intermediate for synthesizing polysubstituted oxazoles and fused heterocyclic systems like oxazolo[4,5-c]quinolines. researchgate.netresearchgate.net | |

| 4-Bromomethyl-2-chlorooxazole | Used in palladium-catalyzed cross-coupling reactions (Stille and Suzuki) to produce 2,4-disubstituted oxazoles. york.ac.uk |

Specific Research Focus on 5-Bromo-2-chlorooxazole: Rationale and Current Gaps in Literature

A specific focus on the compound This compound reveals a significant gap in the current scientific literature. While its isomers and related derivatives are subjects of study, dedicated research detailing the synthesis, properties, and reactivity of this compound is notably scarce. There is no readily available literature that explicitly describes its preparation or characterization.

The rationale for investigating this particular compound is strong, stemming from its potential as a highly versatile bifunctional building block. Based on established oxazole chemistry, the two halogen atoms would exhibit differential reactivity:

The 2-chloro substituent is anticipated to be susceptible to nucleophilic aromatic substitution, a common reaction pathway for halogens at this electron-deficient position. tandfonline.com

The 5-bromo substituent would likely serve as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of a wide variety of aryl, alkyl, or vinyl groups. sci-hub.se

This orthogonal reactivity could allow for a programmed, stepwise functionalization of the oxazole core, making this compound a potentially powerful tool for constructing complex, highly substituted molecules from a single starting material. The absence of established synthetic routes and reactivity data for this compound represents a clear and untapped area for future research in heterocyclic chemistry. Developing methods to access this molecule would provide the chemical community with a new and valuable intermediate for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNO/c4-2-1-6-3(5)7-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFONENXVTZVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Chlorooxazole and Analogous Dihalooxazoles

Regioselective Halogenation Strategies for Oxazole (B20620) Ring Systems

Achieving regioselectivity in the halogenation of the oxazole ring is paramount for the targeted synthesis of specific isomers. The electronic nature of the oxazole ring, with its distinct carbon positions (C-2, C-4, and C-5), dictates the feasibility and outcome of various halogenation strategies. The reactivity of these positions toward electrophilic attack generally follows the order C-4 > C-5 > C-2. pharmaguideline.com However, this inherent reactivity can be modulated through carefully chosen synthetic approaches.

Sequential Deprotonation and Electrophilic Halogenation for C-2 and C-5 Functionalization of Oxazoles

A powerful strategy for the regioselective functionalization of oxazoles involves sequential deprotonation followed by quenching with an electrophilic halogen source. This method leverages the differences in the acidity of the protons at the C-2 and C-5 positions. researchgate.net The proton at the C-2 position is the most acidic and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), at low temperatures. pharmaguideline.com The resulting 2-lithiooxazole is, however, often unstable and can undergo ring-opening to form an isocyanide intermediate. pharmaguideline.com

Despite this potential instability, controlled conditions allow for the successful trapping of the 2-lithiooxazole with an electrophilic halogenating agent to introduce a halogen at the C-2 position. Subsequent deprotonation at the C-5 position, which is less acidic, can then be achieved, followed by the introduction of a second halogen atom. This sequential approach provides a high degree of control over the placement of different halogens at the C-2 and C-5 positions, enabling the synthesis of specifically substituted dihalooxazoles. researchgate.net

Halogen Dance Reactions for Targeted Halogen Introduction at Oxazole Ring Positions

The halogen dance reaction is a fascinating and synthetically useful transformation that involves the base-mediated migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This reaction has been successfully applied to the oxazole system, providing access to isomers that are difficult to obtain through direct halogenation methods. muni.czresearchgate.net

The process is typically initiated by deprotonation of the oxazole ring at a position adjacent to the halogen atom using a strong base like lithium diisopropylamide (LDA). muni.czresearchgate.net This leads to a rearrangement where the halogen migrates to the newly formed anionic center. For instance, a 5-bromooxazole (B1343016) can be converted to a 4-bromooxazole (B40895) via a halogen dance. muni.cz The resulting lithiated intermediate at the original halogen-bearing position can then be trapped with an electrophile, allowing for the introduction of a new substituent. muni.cz This methodology offers a unique pathway for the synthesis of polysubstituted oxazoles with specific substitution patterns. muni.cz

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Products (Yield %) |

| 1 | LDA | 1.5 | THF | -78 | 4-iodooxazole (35%), reduced oxazole (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |

| 4 | KDA | 1.5 | THF | -78 | 2-iodooxazole (B2367723) (46%), reduced oxazole (54%) |

| 5 | n-BuLi | 1.0 | THF | -78 | reduced oxazole (98%) |

| Data sourced from a study on the halogen dance rearrangement of 5-iodooxazoles. researchgate.net |

Electrophilic Bromination using N-Bromosuccinimide (NBS) in Oxazole Synthesis

N-Bromosuccinimide (NBS) is a widely used and versatile reagent for electrophilic bromination in organic synthesis. organic-chemistry.orgyoutube.com In the context of oxazole chemistry, NBS provides a convenient method for the introduction of bromine atoms onto the oxazole ring. The reaction typically proceeds under mild conditions and can be influenced by the solvent and the substitution pattern of the oxazole starting material. mdpi.comacs.org

For example, the electrophilic bromination of a dimethoxy-substituted oxazole with NBS in tetrahydrofuran (B95107) (THF) at room temperature resulted in the formation of a mixture of mono-, di-, and tri-bromooxazoles. mdpi.com The regioselectivity of the bromination can be highly dependent on the electronic properties of the substituents already present on the oxazole ring. In some cases, the use of specific solvents like dimethylformamide (DMF) can significantly improve the regioselectivity of bromination at the C-4 position. acs.org

| Substrate | Brominating Agent | Solvent | Temperature | Product(s) | Yield(s) |

| Dimethoxy oxazole | NBS | THF | Room Temp | Tribromooxazole, Dibromooxazole, Monobromooxazole | 22%, 24%, 19% |

| 5-Substituted oxazole | NBS | DMF | -70 °C to -15 °C | 4-Bromo-5-substituted oxazole | High regioselectivity |

| This table summarizes findings from different studies on the bromination of oxazoles using NBS. mdpi.comacs.org |

Strategies for Chlorooxazole Synthesis via Nucleophilic Substitution and Cyclization Approaches

The synthesis of chlorooxazoles can be achieved through various strategies, including nucleophilic substitution reactions on pre-existing oxazole scaffolds or through cyclization reactions that incorporate the chlorine atom during the ring formation. Halogen atoms at the C-2 position of the oxazole ring are particularly susceptible to nucleophilic displacement. pharmaguideline.com This allows for the introduction of a chlorine atom by reacting a 2-bromo or 2-iodooxazole with a chloride source.

Alternatively, cyclization approaches offer a direct route to chlorooxazoles. For instance, the reaction of α-haloketones with primary amides can be adapted to form chlorooxazoles. pharmaguideline.com Another approach involves the cyclization of precursors that already contain the necessary chlorine atom. For example, the cyclization of N-chloroacetylated peptides in a lithium chloride/DMF solvent system has been shown to be an effective method for forming cyclic structures, a principle that can be extended to the synthesis of heterocyclic systems like oxazoles. nih.gov

Direct Synthesis Protocols for Dihalooxazoles, including 5-Bromo-2-chlorooxazole

One-Pot Cyclization Methods for Halo-Oxazole Ring Formation

One-pot syntheses of substituted oxazoles often involve multicomponent reactions where the oxazole ring is constructed from simpler precursors in a single reaction vessel. galchimia.comresearchgate.netnih.govorganic-chemistry.org While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the principles of one-pot synthesis can be applied.

For example, a strategy could involve the reaction of a precursor containing a bromine atom with a reagent that provides the chloro-substituted portion of the oxazole ring during the cyclization process. The Hantzsch synthesis, a classic method for thiazole (B1198619) formation involving the reaction of α-haloketones with thioamides, provides a conceptual framework that can be adapted for oxazole synthesis. dntb.gov.ua By analogy, a suitably substituted α,α-dihalo ketone could potentially react with an amide to form a dihalooxazole in a single step. The development of such one-pot methodologies is an active area of research aimed at providing more efficient and streamlined access to complex heterocyclic compounds.

Multistep Synthetic Routes to this compound Scaffolds from Precursors

The direct synthesis of this compound is not extensively documented, necessitating the exploration of multistep synthetic strategies. These routes typically involve the construction of the oxazole ring from acyclic precursors that already contain the desired halogen atoms or are amenable to subsequent halogenation.

One plausible approach involves a modification of the Robinson-Gabriel synthesis. This method traditionally involves the cyclization of an α-acylamino ketone. To generate a 2,5-dihalooxazole, a potential pathway could start from a suitably halogenated α-amino ketone derivative. For instance, a hypothetical precursor such as 2-amino-1-bromo-ethan-1-one could be acylated with a chloro-containing acylating agent, followed by cyclodehydration.

A more direct and versatile method is the reaction of α-haloketones with primary amides, a variant of the Bredereck reaction. In the context of this compound, this could be envisioned through the reaction of an α,α-dihaloketone with a simple amide. For example, the reaction of 1,1-dibromo-2-propanone with chloroacetamide could potentially lead to the formation of the target dihalooxazole scaffold, although regioselectivity would be a critical factor to control.

A hypothetical multistep synthesis is outlined below, starting from readily available precursors. This route involves the initial formation of a 2-chlorooxazole (B1317313), followed by selective bromination at the 5-position.

Hypothetical Synthetic Route:

Formation of 2-Chloro-N-(2-oxoethyl)acetamide: Reaction of chloroacetamide with a protected glyoxal (B1671930) derivative, followed by deprotection.

Cyclization to 2-Chlorooxazole: Acid-catalyzed cyclodehydration of the N-(2-oxoethyl)acetamide derivative to form the 2-chlorooxazole ring.

Regioselective Bromination: Introduction of a bromine atom at the C5 position of the 2-chlorooxazole. The C5 position is often susceptible to electrophilic attack. This could potentially be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation | Glyoxal (protected), Chloroacetamide, Acid/Base catalysis | 2-Chloro-N-(2-oxoethyl)acetamide derivative |

| 2 | Cyclodehydration | H₂SO₄ or P₂O₅, Heat | 2-Chlorooxazole |

| 3 | Bromination | N-Bromosuccinimide (NBS), CCl₄, Radical initiator (e.g., AIBN) | This compound |

Transition Metal-Catalyzed Halogenation Methodologies Relevant to Oxazoles

Transition metal catalysis offers powerful tools for the regioselective halogenation of heterocyclic compounds, which can be challenging to achieve through classical methods. While direct catalytic halogenation of the parent oxazole to this compound is not well-documented, studies on more complex oxazole-containing systems, such as 2-arylbenzo[d]oxazoles, provide valuable insights into the potential for regiocontrol using different metal catalysts.

Ruthenium catalysts have been shown to be effective in directing halogenation to specific positions on aromatic and heteroaromatic rings. For instance, in the halogenation of 2-arylbenzo[d]oxazoles, ruthenium catalysis has been observed to favor halogenation at the C7-position of the benzoxazole (B165842) ring system. This regioselectivity is thought to arise from the specific coordination of the ruthenium catalyst to the substrate, directing the electrophilic halogenating agent to a particular site. While this applies to a fused system, it highlights the potential of ruthenium catalysts to control the position of halogenation on a heterocyclic core.

| Catalyst | Halogen Source | Substrate | Major Product | Regioselectivity |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | N-Chlorosuccinimide (NCS) | 2-Phenylbenzo[d]oxazole | 7-Chloro-2-phenylbenzo[d]oxazole | C7-position |

| [Ru(p-cymene)Cl₂]₂ | N-Bromosuccinimide (NBS) | 2-Phenylbenzo[d]oxazole | 7-Bromo-2-phenylbenzo[d]oxazole | C7-position |

Rhodium catalysts, in contrast to ruthenium, have demonstrated a different regioselectivity in the halogenation of 2-arylbenzo[d]oxazoles. Rhodium-catalyzed reactions tend to direct halogenation to the ortho-position of the 2-aryl substituent. This positional control is likely governed by a different catalytic cycle and coordination geometry of the rhodium center with the substrate. This highlights the principle that the choice of transition metal can be a powerful tool for tuning the regiochemical outcome of halogenation reactions on substituted oxazole systems.

| Catalyst | Halogen Source | Substrate | Major Product | Regioselectivity |

|---|---|---|---|---|

| [RhCpCl₂]₂ | N-Chlorosuccinimide (NCS) | 2-Phenylbenzo[d]oxazole | 2-(2-Chlorophenyl)benzo[d]oxazole | ortho-position of aryl group |

| [RhCpCl₂]₂ | N-Bromosuccinimide (NBS) | 2-Phenylbenzo[d]oxazole | 2-(2-Bromophenyl)benzo[d]oxazole | ortho-position of aryl group |

Chromatographic and Spectroscopic Purification and Characterization Methodologies for Halogenated Oxazoles

The purification and characterization of halogenated oxazoles are crucial steps to ensure the identity and purity of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Purification:

Gas Chromatography (GC): For volatile and thermally stable halogenated oxazoles, GC can be an effective purification method, particularly at the analytical and semi-preparative scale. The choice of the stationary phase is critical for achieving good separation from starting materials and byproducts.

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification of a wide range of organic compounds, including halogenated heterocycles. Both normal-phase and reversed-phase HPLC can be utilized, depending on the polarity of the target compound. A suitable solvent system is developed to achieve optimal separation.

Spectroscopic Characterization:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for identifying the characteristic functional groups present in the molecule. The oxazole ring exhibits characteristic stretching vibrations. For this compound, one would expect to see C=N, C-O, and C-H stretching frequencies, as well as vibrations corresponding to the C-Cl and C-Br bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing a single resonance for the proton at the C4 position. The chemical shift of this proton would be influenced by the adjacent electronegative oxygen and the halogenated carbon atoms.

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the oxazole ring (C2, C4, and C5). The chemical shifts will be significantly affected by the attached halogen atoms, with the carbon atoms bonded to chlorine and bromine appearing at characteristic downfield shifts.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns for these halogens would be observed, aiding in the confirmation of the elemental composition.

| Technique | Expected Observations |

|---|---|

| FTIR (cm⁻¹) | ~1600 (C=N stretch), ~1100 (C-O stretch), C-Cl and C-Br stretches in the fingerprint region. |

| ¹H NMR (ppm) | A singlet for the C4-H, with a chemical shift influenced by the surrounding electronegative atoms. |

| ¹³C NMR (ppm) | Three distinct signals for C2, C4, and C5, with the halogenated carbons appearing at characteristic downfield shifts. |

| Mass Spec (m/z) | Molecular ion peak with characteristic isotopic patterns for one bromine and one chlorine atom. |

Reactivity and Transformation Chemistry of 5 Bromo 2 Chlorooxazole

Cross-Coupling Reactions of Dihalooxazoles for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and they have been extensively applied to functionalize heterocyclic systems. semanticscholar.orgignited.in In dihalogenated systems like 5-bromo-2-chlorooxazole, the difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for regioselective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in the key oxidative addition step of the catalytic cycle, enabling selective functionalization at the 5-position. researchgate.net

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.orgyoutube.com This methodology is highly effective for creating biaryl and heteroaryl-aryl linkages. nih.govrsc.org For dihaloheterocycles, the reaction can often be controlled to occur selectively at the more reactive halogen site. In the case of this compound, the Suzuki-Miyaura coupling is anticipated to proceed with high regioselectivity at the C-5 position, displacing the bromide. researchgate.net

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Arylboronic Acid | Catalyst / Ligand | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Chloro-5-phenyloxazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-Chloro-5-(4-methoxyphenyl)oxazole |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Chloro-5-(thiophen-2-yl)oxazole |

This table presents expected outcomes based on established principles of Suzuki-Miyaura coupling selectivity.

The Negishi cross-coupling reaction utilizes organozinc reagents to couple with organic halides or triflates, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents and their ability to participate in the formation of sp²-sp², sp²-sp³, and sp-sp² carbon-carbon bonds. wikipedia.orgnih.gov This versatility makes it a valuable tool in complex molecule synthesis. nih.gov

Similar to the Suzuki-Miyaura coupling, the Negishi reaction on this compound is expected to show high selectivity for reaction at the C-5 position due to the greater reactivity of the C-Br bond toward oxidative addition by the palladium(0) catalyst. illinois.edu This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position.

Table 2: Potential Negishi Cross-Coupling Reactions for C-5 Functionalization

| Organozinc Reagent | Catalyst | Coupling Type | Product |

|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | sp²-sp² | 2-Chloro-5-phenyloxazole |

| 2-Thienylzinc bromide | Pd(dppf)Cl₂ | sp²-sp² | 2-Chloro-5-(thiophen-2-yl)oxazole |

| Ethylzinc iodide | Pd(P(t-Bu)₃)₂ | sp²-sp³ | 2-Chloro-5-ethyloxazole |

This table illustrates the potential scope of the Negishi coupling for derivatizing this compound based on known reactivity patterns.

Beyond the Suzuki and Negishi reactions, other palladium-catalyzed transformations can be employed to functionalize halogenated oxazoles. The Stille coupling, which uses organostannane reagents, is a well-established method for forming C-C bonds and has been applied to oxazole (B20620) systems. ignited.in Oxazol-2-ylstannanes, in particular, have been used as nucleophiles in such couplings. ignited.in

Furthermore, direct C-H arylation has emerged as a powerful, atom-economical strategy. researchgate.net This method involves the coupling of a C-H bond with an aryl halide. organic-chemistry.org While this is often used on non-halogenated heterocycles, the presence of halogens can direct the regioselectivity of these reactions. researchgate.net For this compound, after an initial coupling reaction at the C-5 position, the remaining C-Cl bond could potentially be used in a subsequent coupling, or C-H activation could occur at the C-4 position, depending on the reaction conditions and directing-group effects. ignited.inorganic-chemistry.org

Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic or heteroaromatic ring with a nucleophile. youtube.com Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org

In the oxazole ring, the C-2 position is inherently more electron-deficient than the C-4 or C-5 positions due to the inductive effect of the two adjacent heteroatoms. Consequently, the C-2 position is the most likely site for nucleophilic attack. In this compound, the chlorine atom at the C-2 position is expected to be more susceptible to displacement by nucleophiles than the bromine atom at C-5. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C-2 carbon, forming a tetrahedral intermediate, which then expels the chloride ion to restore aromaticity. youtube.comnih.gov

Table 3: Predicted Products from Nucleophilic Aromatic Substitution at C-2

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Bromo-2-methoxyoxazole |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Bromo-2-(phenylthio)oxazole |

| Amine | Pyrrolidine | 5-Bromo-2-(pyrrolidin-1-yl)oxazole |

This table shows representative transformations based on the higher electrophilicity of the C-2 position of the oxazole ring.

Directed Metalation and Lithiation Strategies for Further Functionalization of the Oxazole Nucleus

Directed metalation involves the deprotonation of an aromatic C-H bond at a position ortho to a directing metalating group (DMG). wikipedia.orgsemanticscholar.org However, for polyhalogenated heterocycles, an alternative and often faster process is halogen-metal exchange. uwindsor.ca This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent, such as n-butyllithium. This process is highly regioselective, with the rate of exchange being I > Br >> Cl. uwindsor.ca

For this compound, treatment with an alkyllithium base at low temperatures is expected to result in selective lithium-bromine exchange at the C-5 position, leaving the C-Cl bond intact. This generates a potent 5-lithio-2-chlorooxazole intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups at the C-5 position. baranlab.org

While the title of this section mentions C-5 bromination, the starting material is already brominated at this position. The core synthetic strategy here is the replacement of the C-5 bromine via lithiation to enable subsequent derivatization. The regioselective formation of the 5-lithio-2-chlorooxazole intermediate is a powerful method for introducing diverse substituents onto the oxazole nucleus. baranlab.org The newly formed organolithium species is highly reactive and can be trapped with a wide array of electrophiles. semanticscholar.org

This two-step sequence—halogen-metal exchange followed by electrophilic quench—provides a complementary approach to cross-coupling reactions for functionalizing the C-5 position.

Table 4: Derivatization of this compound via Lithiation-Electrophilic Trap

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product at C-5 |

|---|---|---|---|

| n-BuLi, THF, -78 °C | 5-Lithio-2-chlorooxazole | Dimethylformamide (DMF) | 2-Chlorooxazole-5-carbaldehyde |

| n-BuLi, THF, -78 °C | 5-Lithio-2-chlorooxazole | Iodine (I₂) | 2-Chloro-5-iodooxazole |

| n-BuLi, THF, -78 °C | 5-Lithio-2-chlorooxazole | Trimethylsilyl chloride (TMSCl) | 2-Chloro-5-(trimethylsilyl)oxazole |

This table outlines a synthetic pathway for C-5 functionalization based on the principles of halogen-metal exchange.

Application of Organolithium Reagents with Protected Oxazole Intermediates

The use of organolithium reagents is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of a nucleophilic organolithium species with an electrophilic partner. In the context of halogenated oxazoles, organolithium reagents can induce halogen-metal exchange or direct deprotonation, leading to versatile oxazolyl lithium intermediates.

Research into the reactivity of substituted bromooxazoles has revealed a phenomenon known as the "halogen dance," where treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), can induce isomerization. For instance, studies on 5-bromooxazole (B1343016) derivatives have shown that they can rearrange to the corresponding 4-bromooxazoles under the influence of LDA. This transformation is believed to proceed through a series of deprotonation and reprotonation steps, effectively causing the bromine atom to "dance" from one position to another on the oxazole ring.

While specific studies on this compound are limited in publicly accessible literature, the known reactivity of similar compounds suggests that it would likely undergo a halogen dance rearrangement upon treatment with a strong, non-nucleophilic base. The relative acidities of the C4 and C5 protons, influenced by the electronic effects of the bromine and chlorine substituents, would dictate the regioselectivity of the initial deprotonation event.

Furthermore, the generation of a lithiated oxazole intermediate from this compound, either through halogen-metal exchange at the C5 position with an alkyllithium reagent or through deprotonation, would create a powerful nucleophile. This intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups at a specific position on the oxazole ring. The choice of organolithium reagent and reaction conditions would be crucial in controlling the regiochemical outcome of such transformations.

Table 1: Potential Reactions of this compound with Organolithium Reagents

| Reagent | Potential Reaction Type | Expected Intermediate | Potential Products after Electrophilic Quench |

| Lithium diisopropylamide (LDA) | Halogen Dance/Deprotonation | 4-Bromo-2-chloro-5-lithiooxazole or 5-Bromo-2-chloro-4-lithiooxazole | Isomeric functionalized oxazoles |

| n-Butyllithium | Halogen-Metal Exchange | 2-Chloro-5-lithiooxazole | 5-Substituted-2-chlorooxazoles |

| tert-Butyllithium | Halogen-Metal Exchange/Deprotonation | 2-Chloro-5-lithiooxazole or lithiated intermediates | 5-Substituted-2-chlorooxazoles or other functionalized oxazoles |

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. The oxazole ring, being an electron-rich heterocycle, is generally susceptible to electrophilic attack. However, the presence of two deactivating halogen substituents on the this compound ring system is expected to significantly reduce its nucleophilicity, making EAS reactions more challenging compared to unsubstituted oxazole.

The regioselectivity of any potential EAS reaction would be governed by the directing effects of the existing substituents. Both the chloro and bromo groups are ortho-, para-directing deactivators in typical aromatic systems. However, in the context of the oxazole ring, the interplay of inductive and resonance effects, as well as the inherent reactivity of the different positions of the heterocycle, would determine the site of electrophilic attack. The C4 position is often the most electron-rich and thus the most likely site for electrophilic substitution in many oxazole systems.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For a deactivated substrate like this compound, forcing conditions, such as the use of strong Lewis acid catalysts and elevated temperatures, would likely be necessary to promote any reaction. The specific outcomes of such reactions on this compound are not well-documented in available scientific literature, indicating a potential area for future research.

Radical Reactions Involving Halogenated Oxazoles and Their Synthetic Utility

Radical reactions offer an alternative pathway for the functionalization of halogenated heterocycles, often proceeding under conditions where ionic reactions are ineffective. The carbon-halogen bonds in this compound can potentially undergo homolytic cleavage under radical conditions, initiated by radical initiators (e.g., AIBN) or photochemically.

Radical debromination is a common transformation that can be achieved using a radical reducing agent, such as tributyltin hydride (Bu₃SnH). This reaction would replace the bromine atom at the C5 position with a hydrogen atom, yielding 2-chlorooxazole (B1317313). Such a transformation could be synthetically useful for selectively removing the bromo substituent while leaving the chloro group intact.

Furthermore, the generation of an oxazol-5-yl radical from this compound could enable a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, this radical could participate in addition reactions to alkenes or alkynes, or in coupling reactions with other radical species. The synthetic utility of such radical reactions would lie in their ability to introduce functionality at the C5 position under neutral conditions, which could be advantageous for substrates sensitive to acidic or basic reagents. As with other aspects of its chemistry, specific examples of radical reactions involving this compound are not extensively reported, highlighting a gap in the current body of chemical knowledge.

Computational and Theoretical Studies of Halogenated Oxazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity of 5-Bromo-2-chlorooxazole (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized geometry and a suite of electronic properties. nih.gov

Key parameters derived from these calculations help quantify the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. ijcsi.pro

From these frontier orbital energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. nih.gov

Electrophilicity Index (ω): A measure of the propensity to accept electrons, calculated as χ² / (2η). nih.gov

These descriptors provide a quantitative basis for understanding the molecule's stability and its potential to engage in various chemical reactions.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.25 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.45 | Chemical reactivity and stability |

| Electronegativity | χ | 4.525 | Ability to attract electrons |

| Chemical Hardness | η | 2.725 | Resistance to charge transfer |

| Electrophilicity Index | ω | 3.75 | Propensity to act as an electrophile |

Prediction of Regioselectivity and Mechanistic Pathways in Halogenation and Subsequent Reactions

Computational methods are invaluable for predicting the regioselectivity of chemical reactions, such as further halogenation or nucleophilic substitution on the this compound ring. The oxazole (B20620) ring is inherently electron-deficient, and the presence of two halogen atoms modifies the reactivity of the different positions.

The prediction of reaction sites can be achieved by analyzing the molecule's electronic properties:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the most positive potential would likely be found near the carbon atoms of the oxazole ring, particularly C2 and C5, due to the electron-withdrawing effects of the attached halogens and ring heteroatoms.

Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. By calculating these indices for each atom in the ring, one can predict which position is most likely to react with a given reagent. For instance, the site with the highest f+ value is the most probable target for a nucleophile.

These theoretical tools allow for the rationalization of observed product distributions and the prediction of outcomes for new reactions, thereby guiding synthetic efforts. nih.gov

Analysis of Molecular Orbitals and Charge Distribution in this compound

A detailed analysis of the molecular orbitals and atomic charge distribution provides fundamental insights into the bonding and reactivity of this compound.

Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO is critical. In a molecule like this compound, the HOMO is expected to be distributed across the oxazole ring and the bromine atom, reflecting the location of the most available electrons. The LUMO, conversely, would likely be centered on the electron-deficient ring, particularly at the C2 and C4 positions, indicating the most favorable sites for accepting electrons in a nucleophilic attack. ijcsi.pro

Charge Distribution: The electronegative oxygen, nitrogen, chlorine, and bromine atoms create a highly polarized structure. Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. nih.gov These calculations would confirm a significant negative charge on the heteroatoms (O, N) and positive charges on the ring carbons, especially C2 (bonded to N, O, and Cl) and C5 (bonded to Br). This charge separation is a key determinant of the molecule's dipole moment and its interaction with other polar molecules.

| Atom | Partial Charge (e) |

|---|---|

| O1 | -0.55 |

| C2 | +0.40 |

| N3 | -0.35 |

| C4 | +0.10 |

| C5 | -0.12 |

| Cl (at C2) | -0.08 |

| Br (at C5) | +0.05 |

Computational Investigations of Transition States in Oxazole Functionalization Reactions

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational chemistry provides methods to locate and characterize these fleeting structures. e3s-conferences.org

For functionalization reactions of this compound, such as nucleophilic aromatic substitution, TS calculations can elucidate the reaction mechanism and determine the activation energy (Ea), which governs the reaction rate. By modeling the approach of a nucleophile to the oxazole ring, researchers can map the potential energy surface.

Methods like synchronous transit-guided quasi-Newton (STQN) or climbing image nudged elastic band (CI-NEB) are used to locate the TS structure. Once found, a frequency calculation is performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. e3s-conferences.org Comparing the calculated activation energies for different possible pathways (e.g., attack at C2 vs. C4) allows for a theoretical prediction of the favored reaction mechanism, complementing experimental kinetic studies.

Advanced Applications and Strategic Derivatization of 5 Bromo 2 Chlorooxazole in Organic Synthesis

Utilization as a Versatile Key Building Block in the Synthesis of Diverse Organic Architectures

5-Bromo-2-chlorooxazole serves as a linchpin in the synthesis of a wide array of organic molecules due to the orthogonal reactivity of its two halogen substituents. The carbon-bromine bond at the C5 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C2 position. This inherent difference in reactivity is the cornerstone of its utility, allowing for a stepwise approach to molecular construction.

The primary application of this compound is in the programmed synthesis of di- and tri-substituted oxazoles. Chemists can selectively address the C5 position first, typically via Suzuki-Miyaura, Stille, or Sonogashira coupling, leaving the C2-chloro group intact for a subsequent transformation. This second step can involve another cross-coupling reaction, often under more forcing conditions, or a nucleophilic aromatic substitution (SNAr). This sequential approach provides a reliable route to 2,5-disubstituted oxazoles with complete control over the identity of the substituents at each position.

For instance, a Suzuki-Miyaura coupling with an arylboronic acid can be performed selectively at the C5 position. The resulting 5-aryl-2-chlorooxazole intermediate can then be subjected to a second cross-coupling with a different boronic acid or another organometallic reagent to install a different group at the C2 position. This strategy is highly modular and allows for the creation of extensive libraries of polysubstituted oxazoles, which are prevalent motifs in medicinal chemistry and natural products. nih.gov

Table 1: Sequential Cross-Coupling Strategy for Polysubstituted Oxazoles

| Step | Position | Reaction Type | Reagents | Resulting Intermediate/Product |

|---|---|---|---|---|

| 1 | C5-Br | Suzuki-Miyaura Coupling | R¹-B(OH)₂, Pd catalyst, Base | 5-R¹-2-chlorooxazole |

| 2 | C2-Cl | Suzuki-Miyaura Coupling | R²-B(OH)₂, Pd catalyst, Base | 2-R²,5-R¹-oxazole |

| 2 (alt) | C2-Cl | Sonogashira Coupling | R²-C≡CH, Pd/Cu catalyst, Base | 2-(R²-C≡C)-5-R¹-oxazole |

| 2 (alt) | C2-Cl | Buchwald-Hartwig Amination | R²R³NH, Pd catalyst, Base | 2-(R²R³N)-5-R¹-oxazole |

Beyond the synthesis of simple substituted oxazoles, this compound is instrumental in the modular construction of more intricate molecular scaffolds. researchgate.net Its ability to act as a bifunctional linker allows for the connection of two different molecular fragments in a controlled manner. This is particularly valuable in fragment-based drug discovery and the synthesis of complex natural products where precise positioning of various subunits is critical.

The sequential functionalization allows for the introduction of pharmacophoric elements or structural motifs with specific functions. For example, a fragment bearing a boronic acid can be attached at the C5 position, and a second, different fragment can be introduced at the C2 position via amination or another C-C bond-forming reaction. This modularity streamlines the synthesis of complex targets that would otherwise require lengthy, linear sequences. The oxazole (B20620) core itself is often a key feature in biologically active molecules, and the ability to decorate it with diverse substituents is a significant advantage.

Design and Synthesis of Advanced Heterocyclic Systems Leveraging this compound as a Precursor

The reactivity of this compound extends beyond its use as a scaffold for substitution, enabling its transformation into more complex, fused, or linked heterocyclic systems. The halogen atoms serve not only as sites for cross-coupling but also as triggers for cyclization reactions.

For example, a Sonogashira coupling at the C5 position with a suitably functionalized alkyne, such as one bearing a terminal amine or hydroxyl group, can generate an intermediate primed for intramolecular cyclization. Subsequent activation of the C2-chloro group could initiate a ring-closing reaction, leading to the formation of fused bicyclic systems like oxazolo[5,4-b]pyridines or other related heterocycles.

Furthermore, the C2-chloro substituent is susceptible to displacement by bidentate nucleophiles. Reaction with a molecule containing both a thiol and an amine, for instance, could lead to the formation of a new thiazole (B1198619) ring fused to the oxazole, demonstrating the potential for this building block in constructing novel heterocyclic frameworks. openmedicinalchemistryjournal.comsciepub.com

Table 2: Examples of Advanced Heterocycle Synthesis from this compound

| Initial Reaction at C5 | Intermediate Structure | Subsequent Reaction | Final Heterocyclic System |

|---|---|---|---|

| Sonogashira coupling with 2-ethynylaniline | 5-(2-aminophenylethynyl)-2-chlorooxazole | Intramolecular cyclization | Oxazolo-fused quinoline (B57606) derivative |

| Stille coupling with a vinylstannane bearing a hydroxyl group | 5-(hydroxyalkenyl)-2-chlorooxazole | Intramolecular O-alkylation | Fused oxazole-pyran system |

| Suzuki coupling with a boronic acid bearing an amino group | 5-(aminoaryl)-2-chlorooxazole | Intramolecular N-arylation (Buchwald-Hartwig) | Fused dibenzo[b,d]oxazole derivative |

Contributions to the Development of Novel Synthetic Methodologies in Heterocyclic Chemistry

The challenge of achieving selective reactions on di-halogenated substrates like this compound has spurred innovation in synthetic methodology. rsc.org The need to differentiate between the C-Br and C-Cl bonds has driven the development of highly selective catalyst systems, particularly in palladium and copper catalysis. Researchers have designed specialized ligands that can modulate the reactivity of the metal center, allowing for high-yielding reactions at the more reactive C-Br bond while leaving the C-Cl bond untouched, even at elevated temperatures.

Moreover, methodologies for activating the typically less reactive C-Cl bond have also been advanced. The development of catalysts based on electron-rich, bulky phosphine (B1218219) ligands has enabled efficient cross-coupling reactions at C2-Cl positions, which were previously challenging. The study of substrates like this compound provides a clear and valuable platform for testing the efficacy and selectivity of these new catalytic methods. This has led to a better understanding of the mechanisms of cross-coupling reactions and the factors that govern chemoselectivity, benefiting the broader field of heterocyclic chemistry. acs.org

Exploration in Materials Science Precursor Chemistry (extrapolated from related compounds)

While direct applications of this compound in materials science are not yet widely reported, its structural motifs and reactivity patterns suggest significant potential. Polysubstituted oxazoles are known to be components of organic light-emitting diodes (OLEDs), fluorescent probes, and other organic electronic materials. The oxazole ring is an electron-deficient system that can be incorporated into larger conjugated structures to tune their electronic properties.

Through sequential Sonogashira or Suzuki couplings at the C5 and C2 positions, this compound can be used to synthesize well-defined oligomers and polymers with alternating oxazole and aryl/alkynyl units. The resulting conjugated materials could possess interesting photophysical properties, such as strong fluorescence or utility as semiconductors. The ability to precisely control the structure of these materials through the modular synthetic approach offered by the starting material is a significant advantage. By analogy with other halogenated heterocycles used in the synthesis of organic electronic materials, it is plausible that derivatives of this compound will find application as precursors to novel functional materials. dtic.mil

Future Directions and Emerging Research Avenues for 5 Bromo 2 Chlorooxazole

Development of More Sustainable and Green Synthetic Routes for 5-Bromo-2-chlorooxazole

The synthesis of halogenated heterocycles often relies on traditional methods that can be resource-intensive and generate hazardous waste. The future of this compound synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. mdpi.comnih.gov These approaches aim to reduce energy consumption, minimize byproducts, and utilize safer reagents and solvents. nih.govijpsonline.com

Key green synthetic strategies that could be applied include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of oxazole (B20620) derivatives. acs.orgnih.gov Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer side products compared to conventional heating methods. nih.govacs.org

Ultrasound-Mediated Synthesis: Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation, promoting molecular agitation and mass transfer. ijpsonline.commdpi.com

Use of Ionic Liquids and Green Solvents: Replacing volatile organic solvents with ionic liquids or water can significantly improve the environmental profile of a synthesis. ijpsonline.comnih.gov Ionic liquids are non-volatile and can often be recycled, while water is the ultimate green solvent. nih.gov

Catalyst-Free and Solvent-Free Reactions: Developing synthetic protocols that operate under solvent-free or catalyst-free conditions represents a significant step towards ideal green synthesis. acs.orgmdpi.com Techniques like grinding or ball milling can facilitate reactions in the solid state, eliminating the need for solvents entirely. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycle Synthesis

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Oil baths, heating mantles | Microwaves, Ultrasound |

| Reaction Time | Hours to days | Minutes to hours |

| Solvents | Volatile Organic Compounds (VOCs) | Ionic Liquids, Water, Supercritical Fluids, or Solvent-free |

| Catalysts | Often stoichiometric heavy metals | Recyclable nanocatalysts, biocatalysts |

| Byproduct Generation | Often significant | Minimized through higher selectivity and atom economy |

| Efficiency | Variable yields | Often higher yields and purity |

Exploration of Novel Catalytic Systems for Selective Functionalization and Derivatization

The differential reactivity of the C-Br and C-Cl bonds in this compound presents a prime opportunity for selective functionalization using advanced catalytic systems. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. uzh.chnih.gov Future research will likely focus on developing catalysts that can distinguish between the two halogen sites with high precision.

Site-Selective Cross-Coupling: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions such as the Suzuki-Miyaura or Stille couplings. researchgate.net This inherent difference allows for sequential functionalization. Research into highly selective ligand-catalyst systems will enable the precise targeting of one site while leaving the other intact for subsequent transformations. researchgate.net This strategy allows for the creation of complex, multi-substituted oxazoles from a single starting material.

Dual-Catalysis Systems: The use of two different catalyst systems in a one-pot reaction could allow for the simultaneous or sequential functionalization of both the bromo and chloro positions with different partners, streamlining synthetic pathways.

C-H Activation: Beyond cross-coupling at the halogenated positions, modern catalysis offers the potential for direct C-H activation at the unsubstituted C-4 position of the oxazole ring. researchgate.net Developing catalytic systems to achieve this would open up new avenues for derivatization, providing access to tri-substituted oxazole scaffolds that are otherwise difficult to synthesize.

Table 2: Potential Catalytic Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | C-C | Introduction of aryl, heteroaryl, or alkyl groups. mdpi.com |

| Heck | Alkenes | C-C (alkenyl) | Synthesis of vinyl-substituted oxazoles. |

| Sonogashira | Terminal alkynes | C-C (alkynyl) | Creation of alkynyl-oxazole structures. |

| Buchwald-Hartwig | Amines, amides | C-N | Synthesis of amino-oxazole derivatives. |

| Stille | Organostannanes | C-C | Versatile C-C bond formation with stable reagents. |

Advanced Computational Modeling for Rational Design and Prediction of Novel Oxazole Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. irjweb.comdoaj.org Applying these methods to this compound and its potential derivatives can accelerate the discovery of new molecules with desired properties.

Reactivity Prediction: DFT calculations can determine the electron density at different positions of the oxazole ring, predict bond lengths, and calculate the energies of frontier molecular orbitals (HOMO and LUMO). irjweb.com This information helps in predicting the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net

Rational Design of Functional Molecules: By modeling the interaction of various functional groups attached to the oxazole core, researchers can rationally design new derivatives with specific electronic, optical, or biological properties. tandfonline.comsemanticscholar.org This in-silico approach saves significant time and resources compared to traditional trial-and-error synthesis.

Mechanism Elucidation: Computational modeling can be used to map out the reaction pathways for the synthesis and functionalization of this compound. Understanding the transition states and intermediates of a reaction is crucial for optimizing conditions and improving yields.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For this compound to be utilized as a building block in large-scale applications, its production must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. nih.govnih.gov

Enhanced Safety and Scalability: Flow chemistry involves performing reactions in a continuous stream through a reactor. This allows for precise control over reaction parameters like temperature and pressure, and the small reaction volumes at any given time minimize the risks associated with exothermic or hazardous reactions. nih.gov Scaling up production is a matter of running the system for a longer duration rather than using larger reactors.

Improved Efficiency and Purity: The superior heat and mass transfer in flow reactors often leads to higher yields and purities, reducing the need for extensive downstream purification. nih.gov

Automated Library Synthesis: Integrating flow chemistry with automated platforms allows for the rapid synthesis of a large library of derivatives from this compound. researchgate.netresearchgate.net By systematically varying reagents and reaction conditions, these systems can accelerate the discovery of new compounds with interesting properties for materials science or medicinal chemistry.

Discovery of Undiscovered Reactivity Patterns for this compound

While the established reactivity of halogenated aromatics provides a solid foundation, there is always potential for discovering novel and unexpected chemical transformations. clockss.org

Unconventional Rearrangements: Research into the behavior of oxazoles under various conditions (e.g., photochemical, thermal, or strong base/acid) could reveal novel rearrangement reactions. For instance, reports have shown that isoxazoles can unexpectedly rearrange to oxazoles under mild, base-mediated conditions, suggesting that the oxazole core itself may undergo unforeseen transformations. nih.govresearchgate.net

Denitrogenative Transformations: The reaction of related heterocycles like N-acyl-1,2,3-triazoles can lead to ring-cleavage and cyclization to form oxazoles. rsc.org Exploring analogous reactions where the oxazole ring itself is opened and then reclosed in a different manner could lead to entirely new molecular scaffolds.

Reactions with Novel Reagents: Investigating the reactivity of this compound with newly developed or underutilized reagents, such as hypervalent iodine compounds or novel organometallic species, could unlock new functionalization pathways that are not accessible through traditional methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.